molecular formula C20H21ClN2O2 B2603673 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941871-27-8

3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2603673
CAS No.: 941871-27-8
M. Wt: 356.85
InChI Key: CRGQLPFKJKLEJP-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide group and a tetrahydroquinoline moiety.

Preparation Methods

The synthesis of 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloro group in the benzamide moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:

    3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group.

    3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzeneacetamide: This compound features an acetamide group.

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-10-4-6-14-12-17(8-9-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGQLPFKJKLEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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